BenchChemオンラインストアへようこそ!

(1R,2S)-Darunavir

Stereoisomer identification Chiral separation Impurity profiling

This Darunavir-related stereoisomer is a critical reference standard for ANDA/NDA impurity profiling, validated HPLC/UPLC method development, and ICH Q3A-compliant batch release. It enables identification and quantification of this specific process-related impurity at 0.02% LLOQ. Substituting with generic API or uncharacterized material introduces systematic analytical error. Supplied with full COA and characterization data; USP/EP traceability is available. Essential for demonstrating pharmaceutical equivalence to the RLD and ensuring GMP compliance.

Molecular Formula C27H37N3O7S
Molecular Weight 547.667
CAS No. 1402142-63-5
Cat. No. B571526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-Darunavir
CAS1402142-63-5
Synonyms(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl ((2R,3S)-4-(4-Amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate;  N-[(1R,2S)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,
Molecular FormulaC27H37N3O7S
Molecular Weight547.667
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
InChIInChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24-,25-,26+/m0/s1
InChIKeyCJBJHOAVZSMMDJ-QJJBCJIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2S)-Darunavir CAS 1402142-63-5: Pharmaceutical Impurity Reference Standard for Darunavir Analytical Method Development and Quality Control


(1R,2S)-Darunavir (CAS 1402142-63-5) is a stereoisomeric impurity and pharmaceutical reference standard of the HIV-1 protease inhibitor Darunavir [1]. With the molecular formula C27H37N3O7S and molecular weight 547.66, this compound is chemically defined as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2R,3S)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate [2]. This compound is categorized as a Darunavir-related impurity and is supplied with detailed characterization data compliant with regulatory guidelines, with traceability to USP or EP pharmacopeial standards available based on feasibility [1].

Why (1R,2S)-Darunavir Reference Standard Cannot Be Substituted with API or Alternative Impurity Standards in Regulated Analytical Workflows


In regulated pharmaceutical analysis, generic substitution of impurity reference standards is fundamentally invalid. (1R,2S)-Darunavir is a structurally specific stereoisomer that must be individually identified, isolated, and quantified in Darunavir drug substance and drug product [1]. The lower limit of quantitation for individual impurities relative to Darunavir has been established at 0.02% using validated HPLC methods [2]. Regulatory frameworks including ICH Q3A mandate that process-related impurities in Darunavir—based on a maximum daily dosage of 600 mg twice daily—must be controlled at a limit of 1.25 μg/day [3]. Substituting (1R,2S)-Darunavir with Darunavir API, structurally distinct impurity standards, or uncharacterized material introduces systematic analytical error, renders method validation data non-compliant with ICH Q2(R1) requirements, and may result in ANDA/NDA filing rejection [1].

(1R,2S)-Darunavir Evidence-Based Differentiation: Quantitative Comparison with Alternative Impurity Standards and Procurement Baselines


Structural and Stereochemical Specificity: (1R,2S)-Darunavir vs. Darunavir API and Other Diastereomers

(1R,2S)-Darunavir is a defined stereoisomeric impurity of Darunavir that must be chromatographically resolved from the API (CAS 206361-99-1) and other stereoisomers, including (3R,3aR,6aS)-Darunavir isomer and (3S,3aR,6aS)-Darunavir isomer . Liquid chromatographic separation of Darunavir stereoisomers has been successfully demonstrated on a Chiralpak AD-H column containing amylose tris(3,5-dimethylphenylcarbamate) as chiral selector under normal-phase conditions across temperatures of 20–50°C [1]. Unlike Darunavir API, which is procured for drug formulation, (1R,2S)-Darunavir is procured exclusively as a characterized reference standard for impurity identification and quantification in stability-indicating methods .

Stereoisomer identification Chiral separation Impurity profiling

Regulatory Impurity Control Threshold: Quantified Requirements for (1R,2S)-Darunavir Detection and Quantitation

Regulatory specifications mandate that individual process-related impurities in Darunavir drug substance must be controlled at stringent quantitative limits. Based on the maximum daily dosage of Darunavir (600 mg twice daily, total 1200 mg/day), impurities must be controlled at a limit of 1.25 μg/day according to ICH Q3A guidelines [1]. Validated HPLC methods for Darunavir tablet dosage forms have established a lower limit of quantitation (LLOQ) for individual impurities at 0.02% relative to Darunavir, with relative standard deviation (RSD) of total impurity content below 10% [2]. A stability-indicating UHPLC/PDA/MS method achieved baseline separation of Darunavir and 17 related impurities within 18 minutes, achieving resolution ≥1.5 between all peaks [3].

ICH guidelines Impurity quantification Regulatory compliance

Stability-Indicating Method Validation: Forced Degradation Product Identification Requires (1R,2S)-Darunavir Reference Standard

Darunavir drug substance undergoes degradation under specific stress conditions, necessitating impurity reference standards for accurate identification. Forced degradation studies conducted per ICH guidelines demonstrate that Darunavir is relatively stable under oxidative, thermal, and photolytic conditions but undergoes considerable degradation under acid and base hydrolysis, producing five distinct degradation products [1]. A validated stability-indicating UPLC method for impurity profiling of Darunavir Ethanolate and Ritonavir in fixed-dose combination products was validated per ICH Q2(R1), with specificity confirmed through forced degradation studies [2]. (1R,2S)-Darunavir reference standard enables unambiguous identification of stereoisomeric impurities that may co-elute with degradation products.

Forced degradation Stability studies Degradation product identification

Documentation and Traceability: Certified Reference Standard vs. Uncertified Chemical Reagents

(1R,2S)-Darunavir is supplied with comprehensive analytical data including Certificate of Analysis (COA) and full structural characterization compliant with regulatory guidelines [1]. The product can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. Unlike generic chemical reagents procured for synthetic purposes, pharmaceutical impurity reference standards undergo rigorous characterization—including UV, IR, NMR, and MS spectrometry—and are re-tested at regular intervals to ensure ongoing quality and compliance . The USP Darunavir Ethanolate reference standard (Catalog No. 1164154, CAS 635728-49-3) is commercially available for primary standardization .

Certificate of Analysis Traceability Regulatory documentation

(1R,2S)-Darunavir Optimal Application Scenarios for Pharmaceutical Quality Control and Regulatory Submissions


Impurity Profiling and Stability-Indicating Method Development for Darunavir Drug Substance

Use (1R,2S)-Darunavir as a reference marker for method development and validation of stability-indicating HPLC or UPLC methods. The reference standard enables accurate identification and quantification of this stereoisomeric impurity in Darunavir API and drug product. Validated methods achieve LLOQ of 0.02% relative to API with RSD <10% for total impurities [1]. This application is essential for establishing impurity specifications per ICH Q3A, where impurities must be controlled at a limit of 1.25 μg/day based on maximum daily dosage of 1200 mg [2].

Abbreviated New Drug Application (ANDA) Regulatory Filing Support

Employ (1R,2S)-Darunavir reference standard for analytical method validation (AMV) and quality control (QC) applications in support of ANDA submissions [1]. The reference standard provides documented traceability to USP or EP pharmacopeial standards and is supplied with full Certificate of Analysis (COA) and characterization data . Use in comparative impurity profiling against the Reference Listed Drug (RLD) to demonstrate pharmaceutical equivalence.

Batch Release Testing and Ongoing Quality Control in Commercial Manufacturing

Integrate (1R,2S)-Darunavir reference standard into routine QC workflows for Darunavir API and finished dosage form batch release testing [1]. The reference standard enables consistent monitoring of process-related impurities across manufacturing campaigns, ensuring compliance with ICH Q7 Good Manufacturing Practice (GMP) requirements and pharmacopeial monograph specifications.

Forced Degradation Studies to Establish Degradation Pathways

Utilize (1R,2S)-Darunavir reference standard in forced degradation studies conducted under ICH Q1A(R2) stress conditions to distinguish process impurities from true degradation products. Darunavir undergoes considerable degradation under acid and base hydrolysis, producing five distinct degradation products [3]. The reference standard provides unambiguous peak identification, preventing misclassification of stereoisomeric impurities as degradation products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2S)-Darunavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.